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molecular formula C9H15NO B8725364 4-(Methoxymethyl)cyclohexanecarbonitrile

4-(Methoxymethyl)cyclohexanecarbonitrile

Cat. No. B8725364
M. Wt: 153.22 g/mol
InChI Key: ZUQPHTVUZBGCSW-UHFFFAOYSA-N
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Patent
US09029404B2

Procedure details

To a cold (−10° C.) solution of EXAMPLE 454C (1.18 g) and toluenesulfonylmethyl isocyanide (2.268 g) in dimethoxyethane (3 mL) and absolute ethanol (0.1 mL) was added portionwise potassium tert-butoxide (2.235 g). The reaction mixture was continued to stir maintaining the temperature below 5° C. for 30 minutes, warmed to room temperature, heated at 35° C. for 30 minutes and then at room temperature for 2 hours. The reaction mixture was concentrated and the residue was dissolved in water-brine, extracted with dichloromethane. The dichloromethane layer was purified by flash chromatography, eluted with 5% ethyl acetate in dichloromethane to provide the title compound.
Quantity
1.18 g
Type
reactant
Reaction Step One
Name
toluenesulfonylmethyl isocyanide
Quantity
2.268 g
Type
reactant
Reaction Step One
Quantity
2.235 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH:4]1[CH2:9][CH2:8][C:7](=O)[CH2:6][CH2:5]1.C1(C)C(S([CH2:20][N+:21]#[C-])(=O)=O)=CC=CC=1.CC(C)([O-])C.[K+]>C(COC)OC.C(O)C>[CH3:1][O:2][CH2:3][CH:4]1[CH2:9][CH2:8][CH:7]([C:20]#[N:21])[CH2:6][CH2:5]1 |f:2.3|

Inputs

Step One
Name
Quantity
1.18 g
Type
reactant
Smiles
COCC1CCC(CC1)=O
Name
toluenesulfonylmethyl isocyanide
Quantity
2.268 g
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)C[N+]#[C-])C
Name
Quantity
2.235 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
3 mL
Type
solvent
Smiles
C(OC)COC
Name
Quantity
0.1 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 5° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
heated at 35° C. for 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water-brine
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
The dichloromethane layer was purified by flash chromatography
WASH
Type
WASH
Details
eluted with 5% ethyl acetate in dichloromethane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COCC1CCC(CC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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